Granisetron

Description

Structure

3D Structure

Properties

IUPAC Name |

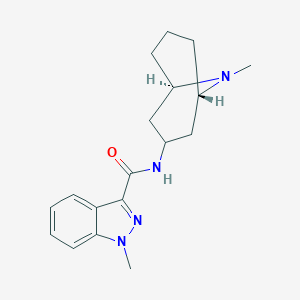

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-AGUYFDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107007-99-8 (mono-hydrochloride) | |

| Record name | Granisetron [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023111 | |

| Record name | Granisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109889-09-0 | |

| Record name | Granisetron [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109889090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Granisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Granisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRANISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG3J2MCOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacology of Granisetron Hydrochloride: A Technical Guide

Abstract

Granisetron hydrochloride is a potent and highly selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting, particularly those induced by chemotherapy and radiation. This technical guide provides a comprehensive overview of its pharmacology, including its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. The content is tailored for researchers, scientists, and drug development professionals, featuring quantitative data in structured tables and visualizations of key pathways and workflows using the Graphviz DOT language.

Introduction

Nausea and emesis are significant and debilitating side effects of many cancer therapies. The introduction of selective 5-HT3 receptor antagonists, such as this compound, revolutionized the management of these symptoms.[1] this compound's efficacy is rooted in its specific pharmacological profile, characterized by high-affinity binding to the 5-HT3 receptor and favorable pharmacokinetic properties. This document synthesizes the core pharmacological data on this compound hydrochloride to serve as a detailed technical resource.

Mechanism of Action

This compound exerts its antiemetic effect by acting as a competitive and selective antagonist of 5-hydroxytryptamine (serotonin) type 3 (5-HT3) receptors.[2][3][4][5] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal (GI) tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain.

Emetogenic stimuli like chemotherapy can damage enterochromaffin cells in the small intestine, causing a massive release of serotonin. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, and also directly stimulates 5-HT3 receptors in the CTZ. This compound blocks these receptors at both peripheral and central sites, effectively inhibiting the vomiting reflex.

Caption: this compound's dual blockade of peripheral and central 5-HT3 receptors.

Pharmacodynamics

This compound's pharmacodynamic profile is defined by its high affinity and selectivity for the 5-HT3 receptor.

Receptor Binding Profile

This compound demonstrates a potent and highly selective binding affinity for the 5-HT3 receptor, with a binding constant (Ki) reported to be 0.26 nM. Its affinity for the 5-HT3 receptor is 4,000 to 40,000 times greater than for other receptor types. It has little to no affinity for other serotonin receptors (5-HT1, 5-HT2), alpha- or beta-adrenoreceptors, dopamine D2 receptors, or histamine H1 receptors. This high selectivity contributes to its favorable side-effect profile.

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | pKi (-log Ki) | Ki (nM) | Reference |

| 5-HT3 | 9.15 | ~0.71 | |

| 5-HT1A | <5 | >10,000 | |

| 5-HT2 | <5 | >10,000 | |

| Dopamine D2 | <5 | >10,000 | |

| α1-adrenergic | <6 | >1,000 | |

| α2-adrenergic | <6 | >1,000 | |

| Histamine H1 | <6 | >1,000 | |

| µ-opioid | <6 | >1,000 | |

| (Data derived from studies using rat cerebral cortex membranes and [3H]GR65630 as the radioligand. A higher pKi value indicates stronger binding affinity.) |

Experimental Protocol: Radioligand Binding Assay

Competitive radioligand binding assays are used to determine the binding affinity (Ki) of a test compound like this compound.

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat cerebral cortex) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

-

Assay Incubation: The membrane preparation is incubated in a 96-well plate with a fixed concentration of a specific 5-HT3 radioligand (e.g., [3H]GR65630) and varying concentrations of unlabeled this compound.

-

Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

References

Granisetron's Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of granisetron's binding affinity for serotonin (5-HT) receptors, with a primary focus on its interaction with the 5-HT3 receptor subtype. This compound is a potent and highly selective 5-HT3 receptor antagonist widely used as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy and radiation therapy.[1][2] Understanding its binding characteristics is crucial for research and the development of novel therapeutics targeting the serotonergic system.

This compound Binding Affinity Data

This compound exhibits a high affinity for the 5-HT3 receptor and low affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[3][4][5] This selectivity is a key factor in its favorable side-effect profile compared to less selective antiemetic agents. The binding affinity of this compound is quantified using metrics such as the inhibition constant (Ki) and the pKi, which is the negative logarithm of the Ki value.

| Receptor Subtype | Ligand/Method | Tissue/System | pKi / pA2 | Ki (nM) | Reference |

| 5-HT3 | [3H]GR65630 | Rat Cerebral Cortex Membranes | 9.15 | 0.71 | |

| 5-HT3 | 5-HT-induced depolarization | Rat Vagus Nerve | 9.44 (pA2) | - | |

| 5-HT1A | Radioligand Binding | Rat Brain Membranes | Low Affinity | - | |

| 5-HT1B | Radioligand Binding | Rat Brain Membranes | Low Affinity | - | |

| 5-HT2 | Radioligand Binding | Rat Brain Membranes | Low Affinity | - | |

| Other Receptors | Radioligand Binding | Various | Negligible Affinity | - |

Table 1: Summary of this compound Binding Affinities. This table presents the binding affinity of this compound for various serotonin receptor subtypes. This compound's high affinity for the 5-HT3 receptor is evident from its low nanomolar Ki value and high pKi/pA2 values.

Key Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand, such as this compound, for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ligand (the "competitor," e.g., this compound) in a concentration-dependent manner. This competition allows for the calculation of the competitor's binding affinity (Ki).

Protocol: Competitive Radioligand Binding Assay for this compound Affinity at 5-HT3 Receptors

1. Preparation of Receptor Membranes:

-

Tissue/Cell Source: Tissues or cells expressing the 5-HT3 receptor (e.g., rat cerebral cortex or HEK293 cells transfected with the 5-HT3A receptor) are used.

-

Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes containing the receptors. The resulting pellet is washed and resuspended in a suitable buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

2. Binding Assay:

-

Assay Components: The assay is typically performed in a 96-well plate and includes the following in each well:

-

Receptor membrane preparation (a specific amount of protein, e.g., 50-120 µg for tissue).

-

A fixed concentration of a radiolabeled 5-HT3 receptor ligand (e.g., [3H]this compound or [3H]GR65630).

-

Varying concentrations of unlabeled this compound (the competitor).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

-

Scintillation Counting: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Specific Binding: This is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily. When the endogenous ligand, serotonin (5-HT), binds to the 5-HT3 receptor, it triggers a conformational change that opens the ion channel. This allows for the rapid influx of cations, primarily sodium (Na+) and potassium (K+), leading to depolarization of the neuron and the propagation of a nerve impulse.

In the context of emesis, serotonin is released from enterochromaffin cells in the gastrointestinal tract in response to chemotherapy or radiation. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.

This compound competitively binds to the same site as serotonin on the 5-HT3 receptor but does not activate the channel. By occupying the binding site, this compound prevents serotonin from binding and thereby blocks the opening of the ion channel and the subsequent downstream signaling that leads to nausea and vomiting.

Conclusion

This compound's therapeutic efficacy as an antiemetic is rooted in its high binding affinity and selectivity for the 5-HT3 receptor. As a competitive antagonist, it effectively blocks the ionotropic signaling cascade initiated by serotonin, thereby preventing the transmission of emetogenic signals. The quantitative data from radioligand binding assays provide a clear picture of this selectivity, which is fundamental to its clinical utility and favorable safety profile. This detailed understanding of its molecular interactions continues to be invaluable for the ongoing development of targeted antiemetic therapies.

References

- 1. A review of this compound, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), this compound and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Effects of Granisetron on Vagus Nerve Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to study the effects of granisetron on vagus nerve activity. This compound, a potent and highly selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][2] Its primary mechanism of action involves the blockade of serotonin (5-HT) signaling at 5-HT3 receptors located on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone.[3][4][5] Understanding the precise electrophysiological effects of this compound on the vagus nerve at a preclinical level is crucial for the development of novel antiemetic therapies and for refining our knowledge of gut-brain communication.

This guide details the experimental protocols for isolating and recording from the vagus nerve and its associated ganglia, presents the available quantitative data on this compound's activity, and illustrates the key signaling pathways and experimental workflows.

Signaling Pathway of Serotonin-Mediated Vagal Afferent Activation

Chemotherapeutic agents and radiation can damage enterochromaffin cells in the gut, leading to a significant release of serotonin. This released serotonin then binds to 5-HT3 receptors, which are ligand-gated ion channels, on the terminals of vagal afferent fibers. This binding elicits a rapid depolarization of the nerve terminal, generating action potentials that propagate along the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem. The NTS, a key component of the dorsal vagal complex, integrates these visceral sensory signals and projects to other brain regions, including the area postrema (chemoreceptor trigger zone), ultimately triggering the sensation of nausea and the vomiting reflex. This compound exerts its antiemetic effect by competitively blocking the 5-HT3 receptor, thereby preventing serotonin-induced depolarization of vagal afferents and interrupting this signaling cascade.

Experimental Protocols for In Vitro Vagus Nerve Studies

Several in vitro preparations can be utilized to investigate the effects of this compound on vagus nerve activity. The choice of preparation depends on the specific research question, with options ranging from whole nerve recordings to single-cell patch-clamp analysis.

Isolated Vagus Nerve Preparation for Compound Action Potential (CAP) Recording

This method allows for the recording of the collective activity of the entire nerve trunk in response to stimuli.

Methodology:

-

Nerve Dissection:

-

Euthanize a rodent (e.g., rat, mouse) in accordance with institutional animal care and use committee guidelines.

-

Carefully dissect the cervical vagus nerve from the surrounding connective tissue, from the nodose ganglion to a point just above the clavicle.

-

Immediately place the excised nerve into a dish containing chilled, oxygenated Krebs solution (see composition below).

-

-

Recording Chamber Setup (Sucrose-Gap Technique):

-

Transfer the isolated vagus nerve to a multi-compartment recording chamber. The sucrose-gap technique is a common and effective method for recording DC potential changes from nerve bundles.

-

The chamber typically consists of three compartments: one for the stimulating electrode and Krebs solution, a central compartment filled with an isotonic, non-ionic sucrose solution to electrically isolate the compartments, and a third compartment for the recording electrode and Krebs solution. A fourth compartment containing isotonic KCl can be used to depolarize the nerve segment for measuring the resting membrane potential.

-

Gently draw the ends of the vagus nerve through small openings into the respective compartments, ensuring a good seal with petroleum jelly to prevent fluid leakage.

-

-

Electrophysiological Recording:

-

Place a stimulating electrode (e.g., silver-silver chloride) in the first compartment and a recording electrode in the third compartment.

-

Deliver electrical stimuli (e.g., supramaximal square-wave pulses of 0.1-0.5 ms duration) to elicit compound action potentials (CAPs).

-

Amplify and digitize the recorded signals using a suitable data acquisition system.

-

-

Drug Application:

-

Establish a stable baseline recording of evoked CAPs.

-

Introduce serotonin to the recording compartment to induce depolarization and/or an increase in spontaneous activity.

-

After observing a stable response to serotonin, introduce this compound at varying concentrations to the recording compartment to assess its inhibitory effect on the serotonin-induced changes.

-

Krebs Solution Composition (typical):

| Component | Concentration (mM) |

|---|---|

| NaCl | 118 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25 |

| Glucose | 11 |

Note: The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain pH and oxygenation.

Isolated Nodose Ganglion Preparation for Single-Unit Recording

This preparation allows for the study of individual vagal afferent neurons, providing more detailed information about the effects of this compound on specific neuronal subtypes.

Methodology:

-

Ganglion Dissection and Dissociation:

-

Dissect the nodose ganglia, which contain the cell bodies of vagal afferent neurons, from the anesthetized animal.

-

Treat the ganglia with a combination of enzymes (e.g., collagenase and dispase) to dissociate the neurons.

-

Gently triturate the ganglia to obtain a single-cell suspension.

-

Plate the dissociated neurons onto coated culture dishes (e.g., with poly-L-lysine or Matrigel) and maintain in a suitable culture medium.

-

-

Patch-Clamp Electrophysiology:

-

After allowing the neurons to adhere and stabilize (typically a few hours to a day), perform whole-cell patch-clamp recordings.

-

Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal with the membrane of a single neuron.

-

Record changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to the application of serotonin and subsequently this compound.

-

This technique allows for the precise measurement of changes in firing frequency, action potential waveform, and specific ion channel currents.

-

Quantitative Data on this compound's Effect on Vagus Nerve Activity

The following tables summarize the available quantitative data from in vitro studies of this compound.

Table 1: Receptor Binding Affinity and Antagonist Potency of this compound

| Parameter | Species | Preparation | Value | Reference |

|---|---|---|---|---|

| pA2 | Rat | Isolated Vagus Nerve | 9.44 ± 0.40 |

| pKi | Rat | Cerebral Cortex Membranes | 9.15 (9.02-9.28) | |

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

-

pKi: The negative logarithm of the inhibition constant (Ki), representing the affinity of an antagonist for a receptor. A higher pKi value indicates greater binding affinity.

Table 2: Effect of this compound on Neuronal Firing Rate

| Drug | Dose | Species | Neuronal Population | Effect | Reference |

|---|---|---|---|---|---|

| This compound | 1 mg/kg (i.v.) | Rat | Caudal ventrolateral medullary reticular formation neurons (excited by colorectal distension) | Unstable but significant decrease in background firing rate at 30 and 45 minutes. |

| this compound | 2 mg/kg (i.v.) | Rat | Caudal ventrolateral medullary reticular formation neurons (excited by colorectal distension) | More pronounced and stable suppression of background and evoked neuronal firing. | |

Note: While this data is from medullary neurons and not directly from vagal afferents, it provides insight into the in vivo effects of this compound on central neurons that receive visceral input, which is relevant to the overall antiemetic pathway.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for an in vitro study of this compound on isolated vagus nerve activity.

Conclusion

The in vitro study of this compound's effects on vagus nerve activity provides a powerful platform for understanding its fundamental mechanism of action. By employing techniques such as compound action potential recordings from isolated nerves and patch-clamp analysis of individual nodose ganglion neurons, researchers can precisely quantify the antagonistic properties of this compound against serotonin-induced vagal activation. The data consistently demonstrates that this compound is a high-affinity antagonist of 5-HT3 receptors on vagal afferents, effectively blocking the initial signal in the emetic reflex pathway. This technical guide offers a framework for designing and executing such studies, which are essential for the continued development of effective antiemetic therapies and for exploring the broader role of the vagus nerve in gut-brain signaling.

References

- 1. This compound. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: the second serotonin-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Preclinical Evaluation of Granisetron's Antiemetic Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of granisetron, a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. This document details the experimental models, key findings, and underlying mechanisms of action that have established this compound's efficacy in non-clinical settings.

Introduction to this compound and Emesis

Chemotherapy- and radiotherapy-induced nausea and vomiting (CINV and RINV) are distressing side effects that can significantly impact a patient's quality of life and compliance with cancer treatment. The emetic reflex is a complex process involving both central and peripheral pathways. A key neurotransmitter implicated in this process is serotonin (5-hydroxytryptamine, 5-HT), which is released from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic insults.[1] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately stimulating the vomiting center.[2][3]

This compound is a highly selective antagonist of the 5-HT3 receptor.[3] Its antiemetic activity is primarily mediated by blocking the action of serotonin at these receptors, both peripherally on vagal nerve terminals and centrally in the brainstem.[3] Preclinical animal models have been instrumental in elucidating this mechanism and establishing the antiemetic efficacy of this compound before its successful translation to clinical use.

Signaling Pathways in Emesis and this compound's Mechanism of Action

The signaling cascade leading to emesis is multifaceted, involving several neurotransmitters and their receptors. The diagram below illustrates the key pathways involved in chemotherapy- and radiotherapy-induced emesis and the point of intervention for this compound.

References

The Role of Granisetron in the Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granisetron is a potent and highly selective antagonist of the serotonin type 3 (5-HT3) receptor, a key component in the emetic reflex pathway.[1] This guide provides an in-depth technical overview of the role of this compound within the chemoreceptor trigger zone (CTZ), a critical area in the medulla oblongata for detecting emetogenic substances in the bloodstream.[2][3] We will explore its mechanism of action, receptor binding kinetics, and the downstream effects of 5-HT3 receptor blockade. This document will also detail common experimental protocols for evaluating 5-HT3 receptor antagonists and present quantitative data to facilitate comparative analysis.

Introduction to the Chemoreceptor Trigger Zone and the Emetic Reflex

The chemoreceptor trigger zone (CTZ) is a primary site for the detection of blood-borne emetic stimuli, including chemotherapeutic agents, toxins, and various drugs.[2][3] Located in the area postrema on the floor of the fourth ventricle, the CTZ is unique in that it is not protected by the blood-brain barrier, allowing it to directly sense chemical changes in the circulation. The CTZ does not initiate vomiting itself but communicates with the nucleus tractus solitarius (NTS), a key component of the vomiting center, to coordinate the emetic response.

Several neurotransmitters and their receptors are implicated in the complex signaling pathways of the CTZ, including dopamine (D2), acetylcholine, histamine (H1), substance P (NK-1), and, most critically for the action of this compound, serotonin (5-HT). Serotonin, released from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic agents, travels via the bloodstream to the CTZ, where it activates 5-HT3 receptors on vagal afferent nerve terminals and centrally within the CTZ itself. This activation is a primary trigger for the vomiting reflex.

This compound: A Selective 5-HT3 Receptor Antagonist

This compound is an indazole derivative that functions as a highly selective and potent competitive antagonist of the 5-HT3 receptor. Its antiemetic effect is mediated by blocking the action of serotonin at these receptors, thereby preventing the initiation of the emetic signal. This compound exhibits a high degree of selectivity for the 5-HT3 receptor, with negligible affinity for other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4), as well as for adrenergic, dopaminergic, histaminergic, or opioid receptors. This high selectivity contributes to its favorable side-effect profile, notably the absence of extrapyramidal symptoms that can be associated with dopamine D2 receptor antagonists.

Mechanism of Action at the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), and a smaller efflux of potassium (K+). This influx of positive ions leads to depolarization of the neuron, initiating an action potential that propagates the emetic signal to the NTS.

This compound competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the opening of the ion channel. This blockade of neuronal depolarization is the core mechanism by which this compound exerts its antiemetic effects, both peripherally on vagal nerve endings and centrally in the CTZ.

Quantitative Analysis of this compound-Receptor Interaction

The affinity and potency of this compound for the 5-HT3 receptor have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| pKi | 9.15 (9.02-9.28) | Rat cerebral cortex | |

| Binding Constant (Ki) | 0.26 nM | Not specified | |

| pA2 | 9.44 ± 0.40 | Rat vagus nerve | |

| Selectivity (vs. other receptors) | >1000:1 | Not specified |

Table 1: Binding Affinity and Potency of this compound for the 5-HT3 Receptor

| 5-HT3 Receptor Antagonist | pKi (Rat Cerebral Cortex) | pA2 (Rat Vagus Nerve) | Reference |

| This compound | 9.15 | 9.44 | |

| Ondansetron | 8.70 | 8.63 | |

| YM060 | 10.48 | 10.27 | |

| YM114 (KAE-393) | 10.24 | 10.12 |

Table 2: Comparative Binding Affinities and Potencies of 5-HT3 Receptor Antagonists

Experimental Protocols

Radioligand Binding Assay for Determining Ki of this compound

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Rat cerebral cortex membrane preparation

-

[3H]GR65630 (radioligand)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron).

-

Radioligand Addition: Add a fixed concentration of [3H]GR65630 to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for Determining pA2 of this compound

Objective: To determine the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit serotonin-induced depolarization in an isolated tissue preparation.

Materials:

-

Isolated rat vagus nerve

-

Serotonin (5-HT) solutions of varying concentrations

-

This compound solutions of varying concentrations

-

Physiological salt solution (e.g., Krebs solution), gassed with 95% O2/5% CO2

-

Recording electrodes and amplifier

-

Data acquisition system

Protocol:

-

Tissue Preparation: Dissect the vagus nerve from a rat and mount it in an organ bath containing physiological salt solution maintained at 37°C.

-

Electrode Placement: Place recording electrodes on the nerve to measure changes in membrane potential.

-

Control Response: Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the bath and recording the resulting depolarization.

-

Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Antagonized Response: In the continued presence of this compound, generate a second cumulative concentration-response curve for serotonin.

-

Repeat: Repeat steps 4 and 5 with different concentrations of this compound.

-

Data Analysis: Plot the log of the concentration of serotonin against the response (depolarization). The presence of this compound should cause a rightward shift in the concentration-response curve. Calculate the dose ratio (the ratio of the EC50 of serotonin in the presence and absence of this compound). Create a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot gives the pA2 value.

Visualizing Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in the CTZ.

Caption: Workflow for a radioligand binding assay.

Dose-Response Relationship

Clinical studies have investigated the dose-response relationship of this compound in preventing chemotherapy-induced nausea and vomiting (CINV). Evidence suggests an improved efficacy with increasing doses up to 40 µg/kg in adults. At this dose, a high likelihood of treatment success is observed for most patients. Furthermore, incremental doses have been shown to be effective in patients with refractory emesis. However, some studies have shown that for certain chemotherapy regimens, a 1 mg dose of this compound is not inferior to a 3 mg dose when combined with dexamethasone.

| Dose | Efficacy Outcome | Chemotherapy | Reference |

| Up to 40 µg/kg | Improved control of emesis and nausea | Various | |

| 1 mg vs. 3 mg (IV) | 1 mg was not inferior to 3 mg for complete protection (acute phase) | Emetogenic | |

| 40 µg/kg vs. 80 µg/kg (IV) | No suggestion of dose-dependent efficacy | Doxorubicin and/or Cisplatin | |

| 10, 20, 40, 80 µg/kg (IV) | Dose-dependent increase in complete response for postoperative nausea and vomiting | Laparoscopic cholecystectomy |

Table 3: Summary of this compound Dose-Response Studies

Conclusion

This compound's role in the chemoreceptor trigger zone is well-defined, acting as a highly selective and potent antagonist of the 5-HT3 receptor. Its mechanism of action, centered on the blockade of serotonin-induced neuronal depolarization, effectively mitigates the emetic signals originating from the detection of blood-borne emetogenic substances. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The high therapeutic index and favorable side-effect profile of this compound, stemming from its receptor selectivity, solidify its importance as a first-line antiemetic agent. Further research into the nuanced interactions within the CTZ and the development of novel 5-HT3 receptor antagonists will continue to advance the management of nausea and vomiting.

References

- 1. Ondansetron and this compound Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening Methods for the Evaluation of Antiemetics | CoLab [colab.ws]

- 3. Frontiers | The serotonin 5-HT3 receptor: a novel neurodevelopmental target [frontiersin.org]

Granisetron: A Deep Dive into its Molecular-Activity Landscape

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and structure-activity relationships (SAR) of granisetron, a potent and selective 5-HT3 receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on this compound's pharmacophore, binding interactions, and the impact of structural modifications on its antagonist activity.

Introduction to this compound

This compound is a cornerstone therapeutic agent for managing nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][2][3][4] Its clinical efficacy stems from its high-affinity, selective antagonism of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel pivotal in the emetic reflex.[1] Understanding the intricate relationship between this compound's molecular architecture and its biological activity is paramount for the rational design of next-generation antiemetics with improved pharmacological profiles.

The Molecular Blueprint of this compound

This compound's chemical structure, 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide, is comprised of three key moieties: a substituted indazole ring, a central amide linker, and a rigid azabicyclic (nortropane-like) ring system. This unique arrangement dictates its interaction with the 5-HT3 receptor.

The core pharmacophore of this compound involves:

-

An aromatic system (indazole ring): Crucial for π-π stacking and other non-covalent interactions within the receptor binding pocket.

-

A hydrogen bond acceptor (carbonyl oxygen): Forms a key hydrogen bond with receptor residues.

-

A basic, protonatable nitrogen atom (in the azabicyclic ring): Engages in a critical cation-π interaction with an aromatic residue in the binding site.

Structure-Activity Relationship (SAR) of this compound

The antagonistic activity of this compound is highly sensitive to modifications of its core structure.

The Indazole Ring System

The indazole ring is a critical component for high-affinity binding. Docking studies and mutational analyses suggest that this aromatic system interacts with key residues in the 5-HT3 receptor binding pocket, such as Arg92.

-

N-Methyl Group: The methyl group at the N1 position of the indazole ring is important for potent antagonist activity. A systematic study of this compound derivatives has shown that this position can tolerate some substitutions, potentially allowing for the attachment of biophysical tags.

The Azabicyclic Moiety

The rigid, bicyclic amine portion of this compound is essential for correct orientation within the binding pocket and for the crucial cation-π interaction.

-

Cation-π Interaction: Experimental evidence strongly supports a cation-π interaction between the protonated nitrogen of the azabicyclic ring and the aromatic side chain of Tryptophan 183 (Trp183) in the 5-HT3 receptor. This interaction anchors the molecule in a specific orientation.

-

Stereochemistry: The endo stereochemistry of the amine linkage to the azabicyclic ring is critical for optimal activity.

The Amide Linker

The amide linker provides the appropriate spacing and conformational rigidity between the indazole and azabicyclic moieties. The coplanarity of the indazole ring and the amide bond appears to be a key feature for maintaining a high-affinity binding conformation.

Quantitative Analysis of this compound's Activity

The affinity of this compound and its analogs for the 5-HT3 receptor is typically quantified using radioligand binding assays, which determine the inhibition constant (Ki). Functional antagonism is often measured via electrophysiological studies, yielding the half-maximal inhibitory concentration (IC50) or the antagonist dissociation constant (pA2).

| Compound | Receptor/Tissue | Assay Type | Measured Value | Reference |

| This compound | Rat Cerebral Cortex | Radioligand Binding ([3H]GR65630) | pKi = 9.15 | |

| This compound | Rat Vagus Nerve | Functional Assay (Depolarization) | pA2 = 9.44 | |

| This compound | Human 5-HT3A Receptor | Radioligand Binding | Ki = 0.26 nM | |

| Ondansetron | Rat Cerebral Cortex | Radioligand Binding ([3H]GR65630) | pKi = 8.70 | |

| Ondansetron | Rat Vagus Nerve | Functional Assay (Depolarization) | pA2 = 8.63 |

Note: pKi and pA2 values are the negative logarithm of the molar concentration.

Signaling Pathways and Mechanism of Action

The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels. Upon binding of the endogenous agonist serotonin (5-HT), the channel opens, allowing for the rapid influx of cations (primarily Na+ and K+), leading to depolarization of the neuronal membrane. This is the primary signaling event. This compound acts as a competitive antagonist, binding to the same site as serotonin but failing to induce channel opening, thereby blocking the physiological response.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a typical experiment to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT3 receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the 5-HT3 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.

-

Radioligand: [3H]this compound or another high-affinity 5-HT3 antagonist radioligand (e.g., [3H]GR65630).

-

Test Compound: this compound or its analogs at varying concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM unlabeled this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Reaction Initiation: Add the membrane preparation to each well to start the binding reaction.

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Termination and Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship of this compound is well-defined, highlighting the critical roles of the indazole ring, the rigid azabicyclic system, and their stereochemical arrangement. The cation-π interaction with Trp183 is a key determinant of its high-affinity binding. This detailed understanding of this compound's molecular interactions provides a robust framework for the ongoing development of novel 5-HT3 receptor modulators with enhanced therapeutic properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Granisetron in Animal Models: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics of granisetron, a potent and highly selective 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonist, as characterized in various animal models. This compound's primary mechanism of action involves the competitive inhibition of 5-HT₃ receptors, which are integral to the emetic reflex. This document synthesizes key findings on its receptor binding affinity, antiemetic efficacy against various stimuli, and its effects on gastrointestinal motility. Quantitative data from pivotal studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays, such as the cisplatin-induced emesis model in ferrets, are provided to aid in study design and replication. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antiemetic agents and gastrointestinal pharmacology.

Mechanism of Action

This compound exerts its antiemetic effects by selectively blocking 5-HT₃ receptors.[1][2] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[1][2][3] Emetogenic stimuli, such as chemotherapy and radiation, cause damage to cells in the gastrointestinal (GI) tract, leading to a significant release of serotonin from enterochromaffin cells. This released serotonin then binds to 5-HT₃ receptors on vagal afferent fibers, initiating a signal that is transmitted to the vomiting center in the brainstem, ultimately triggering the emetic reflex. This compound potently and competitively blocks the binding of serotonin to these receptors, thereby preventing the initiation of this signaling cascade.

Receptor Binding and Selectivity

Animal studies have established this compound's high affinity and remarkable selectivity for the 5-HT₃ receptor. It displays little to no significant affinity for other serotonin receptor subtypes (e.g., 5-HT₁, 5-HT₂), as well as adrenergic (α₁, α₂), dopamine (D₂), histamine (H₁), or opioid receptors. This high selectivity is believed to contribute to its favorable side-effect profile. Radioligand binding assays in rat models have quantified this affinity.

| Parameter | Animal Model / Tissue | Value | Reference |

| pKi | Rat Cortical Membranes | 9.15 (9.02-9.28) | |

| pA₂ | Rat Isolated Vagus Nerve | 9.44 ± 0.40 | |

| Table 1: 5-HT₃ Receptor Binding Affinity of this compound in Rat Models. |

Antiemetic Efficacy in Animal Models

The ferret is a widely used and sensitive animal model for evaluating antiemetic agents due to its robust emetic response to cytotoxic drugs like cisplatin. Studies across various species have consistently demonstrated the potent antiemetic activity of this compound.

Cisplatin-Induced Emesis

Cisplatin is a highly emetogenic chemotherapeutic agent that induces both an acute (within 24 hours) and a delayed (24-72 hours) emetic phase, mimicking the response in human patients. This compound has shown significant efficacy in inhibiting these responses across multiple animal models.

| Animal Model | Emetic Stimulus | This compound Dose & Route | Observed Antiemetic Effect | Reference |

| Ferret | Cisplatin (5 mg/kg, i.p.) | 3.2 mg/kg, i.v. | Inhibited delayed emesis. | |

| Ferret | Cisplatin (10 mg/kg) | 0.05 - 0.5 mg/kg (i.v., p.o., s.c.) | Dose-dependent and significant reduction in vomits. | |

| Cat | Cisplatin (5 mg/kg, i.v.) | 1 mg/kg, i.m. (3x/day) | 100% reduction in vomiting on Day 1; 75% on Day 2. | |

| Dog | Cisplatin (3 mg/kg, i.v.) | 60 µg/kg, i.v. | Completely inhibited vomiting and nausea episodes. | |

| Piglet | Cisplatin (5.5 mg/kg, i.v.) | 1 mg/kg, i.v. (repeated every 5h) | Significantly reduced total emetic events over 60h. | |

| Suncus Murinus | Cisplatin (high-dose) | 3 - 30 mg/kg, p.o. | Reduced emetic episodes by <50%. |

Table 2: Summary of this compound's Antiemetic Efficacy in Cisplatin-Induced Emesis Models.

Other Emesis Models

This compound's efficacy extends to emesis induced by other stimuli, such as different chemotherapeutic agents and radiation.

| Animal Model | Emetic Stimulus | This compound Dose & Route | Observed Antiemetic Effect | Reference |

| Ferret (young) | Cyclophosphamide + Doxorubicin | 0.5 mg/kg, i.v. | Protected 3 out of 4 animals from vomiting. | |

| Ferret | Whole-body X-irradiation | 0.5 mg/kg, i.v. | Completely protected 2 out of 4 animals. | |

| Ferret | Morphine (0.3 mg/kg, s.c.) | 0.1 - 10 mg/kg, i.v. | Inactive against morphine-induced emesis. |

Table 3: Efficacy of this compound in Other Emesis Models.

Experimental Protocols

Cisplatin-Induced Emesis in the Ferret

This model is a cornerstone for preclinical antiemetic research.

1. Animals and Acclimatization:

-

Species: Male or female ferrets (Mustela putorius furo).

-

Housing: Housed individually in cages allowing for clear observation, with a standard light-dark cycle.

-

Acclimatization: Animals are acclimatized to the laboratory environment and handling for at least 7 days prior to experimentation. Food is typically withdrawn for a short period before the study, while water remains available.

2. Experimental Groups:

-

Control Group: Receives the vehicle for this compound followed by a cisplatin challenge.

-

Treatment Group(s): Receive one or more doses of this compound followed by a cisplatin challenge.

3. Drug Administration:

-

Antiemetic: this compound or its vehicle is administered, typically 30 minutes before the cisplatin challenge. The route can be intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).

-

Emetogen: Cisplatin is administered, commonly at a dose of 5 mg/kg or 10 mg/kg, via the i.p. or i.v. route.

4. Observation and Data Collection:

-

Observation Period: Animals are continuously observed, often via video recording, for a defined period. For acute emesis, this is typically 4-8 hours. For delayed emesis studies, the observation can extend up to 72 hours.

-

Parameters Measured:

-

Latency: Time from cisplatin administration to the first episode of retching or vomiting.

-

Retching: Rhythmic, spasmodic contractions of the abdominal muscles not associated with the expulsion of gastric contents.

-

Vomiting: Forceful expulsion of gastric contents.

-

Episode Count: The total number of retches and vomits are counted. Events occurring within a short interval (e.g., <1 minute) may be counted as a single episode.

-

5. Data Analysis:

-

The mean number of retches and vomits for each treatment group is compared to the control group using appropriate statistical tests (e.g., ANOVA, t-test). A p-value < 0.05 is typically considered significant.

References

Granisetron: A New Frontier in Therapeutic Applications Beyond Antiemesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Granisetron, a potent and highly selective 5-HT3 receptor antagonist, is well-established in clinical practice for the prevention and treatment of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery.[1][2] Its primary mechanism of action involves the blockade of serotonin (5-HT) binding to 5-HT3 receptors on peripheral vagal nerve endings and in the central nervous system's chemoreceptor trigger zone, thereby inhibiting the vomiting reflex.[3] Beyond this well-defined role, emerging preclinical and clinical evidence suggests that this compound possesses therapeutic potential in a range of other indications, primarily driven by its anti-inflammatory and neuromodulatory properties. This technical guide provides a comprehensive overview of the exploratory studies of this compound for new therapeutic indications, with a focus on inflammatory conditions, methotrexate-induced nausea in inflammatory arthritis, and a brief overview of its potential in neuropathic pain and alcohol use disorder.

This compound in the Management of Sepsis and Inflammatory Conditions

Recent research has illuminated a promising role for this compound in mitigating the systemic inflammatory response characteristic of sepsis. Preclinical studies have demonstrated that this compound can attenuate organ damage and improve survival in animal models of sepsis, suggesting a direct immunomodulatory effect.[4][5]

Preclinical Evidence: Attenuation of Sepsis-Induced Organ Injury

In a rat model of sepsis induced by cecal ligation and puncture (CLP), pretreatment with this compound demonstrated a significant protective effect on the liver. The study revealed that this compound administration led to a marked reduction in mortality and an improvement in liver function.

A study by Aboyoussef et al. (2021) investigated the effect of this compound on sepsis-induced liver injury in a rat model. Male albino rats were randomized into four groups: a sham control group, a this compound control group, a CLP-induced sepsis group, and a this compound-treated CLP group. In the CLP groups, the cecum was ligated and punctured to induce sepsis. The this compound-treated group received this compound prior to the CLP procedure. Various markers of oxidative stress, inflammation, and liver function were measured, and liver tissue was collected for histopathological examination.

| Biomarker | CLP Group (Sepsis) | This compound + CLP Group | Outcome | Reference |

| Liver Function | ||||

| ALT | Significantly Increased | Significantly Decreased | Improved Liver Function | |

| AST | Significantly Increased | Significantly Decreased | Improved Liver Function | |

| Total Bilirubin | Significantly Increased | Significantly Decreased | Improved Liver Function | |

| Albumin | Significantly Decreased | Significantly Increased | Improved Liver Function | |

| Inflammatory Markers | ||||

| TNF-α | Significantly Increased | Significantly Reduced | Anti-inflammatory Effect | |

| IL-6 | Significantly Increased | Significantly Reduced | Anti-inflammatory Effect | |

| HMGB1 | Significantly Increased | Significantly Reduced | Anti-inflammatory Effect | |

| NF-κB | Significantly Increased | Significantly Reduced | Anti-inflammatory Effect | |

| Pyroptosis Markers | ||||

| NLRP3 | Significantly Increased | Significantly Reduced | Inhibition of Pyroptosis | |

| IL-1β | Significantly Increased | Significantly Reduced | Inhibition of Pyroptosis | |

| Caspase-1 | Significantly Increased | Significantly Reduced | Inhibition of Pyroptosis | |

| Oxidative Stress | ||||

| GPx Activity | Significantly Decreased | Significantly Increased | Antioxidant Effect | |

| MDA | Significantly Increased | Significantly Downregulated | Antioxidant Effect |

Clinical Investigation: The GRANTISS Trial

The promising preclinical findings led to the GRANTISS trial, a single-center, single-blinded, randomized, controlled clinical trial to assess the efficacy and safety of adjunctive this compound therapy in patients with sepsis or septic shock.

The GRANTISS trial enrolled adult patients with sepsis and a procalcitonin level of ≥ 2 ng/ml. Patients were randomized to receive either intravenous this compound (3 mg every 8 hours) or a normal saline placebo for 4 days or until ICU discharge. The primary outcome was 28-day all-cause mortality.

| Outcome | This compound Group | Placebo Group | p-value | Reference |

| 28-day all-cause mortality | 34.7% | 35.6% | Not Significant |

While the primary endpoint of 28-day all-cause mortality was not met in the overall population, a subgroup analysis of patients without abdominal or digestive tract infections showed a 10.9% lower 28-day mortality in the this compound group compared to the placebo group, although this was not statistically significant.

Signaling Pathways in this compound's Anti-Inflammatory Action

The anti-inflammatory effects of this compound in sepsis are believed to be mediated through the modulation of several key signaling pathways. By antagonizing the 5-HT3 receptor, this compound can suppress downstream inflammatory cascades.

Figure 1: Signaling pathway of this compound's anti-inflammatory effect in sepsis.

Management of Methotrexate-Induced Nausea in Inflammatory Arthritis

Methotrexate (MTX) is a cornerstone therapy for inflammatory arthritis, but its use is often limited by gastrointestinal side effects, particularly nausea and vomiting. A pilot study has explored the efficacy of this compound in managing these adverse events.

Clinical Evidence: Superiority over Prochlorperazine

A single-blind, 8-week pilot study compared the efficacy of this compound to prochlorperazine for the treatment of MTX-induced nausea in patients with rheumatoid or psoriatic arthritis.

Thirteen patients experiencing nausea or vomiting with MTX were randomly allocated to receive either 1 mg of this compound or 10 mg of prochlorperazine with their weekly MTX dose. The primary outcome was the completion of the 8-week study period on the initial drug.

| Outcome | This compound Group | Prochlorperazine Group | p-value | Reference |

| Study Completion (8 weeks) | 7/7 (100%) | 1/6 (16.7%) | < 0.001 | |

| Patient Satisfaction (VAS) | Significantly Higher | Significantly Lower | 0.02 |

The results demonstrated that this compound was significantly more effective than prochlorperazine in suppressing MTX-induced nausea and vomiting, allowing all patients in the this compound group to complete the study.

Figure 2: Experimental workflow for the study of this compound in MTX-induced nausea.

Exploratory Research in Other Therapeutic Areas

While the evidence is less robust, preliminary research suggests potential applications for this compound in other conditions.

Neuropathic Pain

Preclinical studies have indicated that 5-HT3 receptor antagonists, including this compound, may have a role in managing neuropathic pain. One study in a rat model of diabetes-induced neuropathy found that chronic treatment with this compound demonstrated a protective effect against nerve damage and improved pain perception. However, more extensive research, particularly well-controlled clinical trials, is needed to validate these findings.

Alcohol Use Disorder

The role of 5-HT3 receptor antagonists in alcohol use disorder is an area of active investigation, though most studies have focused on ondansetron. The rationale is that these agents may modulate the brain's reward pathways, potentially reducing alcohol craving and consumption. While the direct evidence for this compound in this indication is currently limited, the findings with ondansetron suggest that this could be a promising avenue for future research.

Conclusion and Future Directions

The exploratory studies of this compound for new therapeutic indications, particularly in the realm of inflammatory conditions, are highly encouraging. The preclinical data in sepsis models, demonstrating a significant reduction in inflammatory markers and organ damage, coupled with the intriguing, albeit not statistically significant, findings from the GRANTISS trial, warrant further investigation. The clear efficacy of this compound in managing methotrexate-induced nausea in patients with inflammatory arthritis provides a more immediate opportunity for clinical application.

Future research should focus on:

-

Larger, multicenter clinical trials to definitively assess the efficacy of this compound in specific subpopulations of sepsis patients.

-

Further elucidation of the downstream signaling pathways modulated by this compound to identify additional therapeutic targets.

-

Well-designed preclinical and clinical studies to explore the potential of this compound in neuropathic pain and alcohol use disorder, building upon the preliminary evidence from other 5-HT3 receptor antagonists.

The repurposing of established drugs like this compound offers a promising and efficient strategy for addressing unmet medical needs. The findings summarized in this guide highlight the potential of this compound to expand its therapeutic utility beyond its current role as an antiemetic, opening new avenues for the management of complex inflammatory and neurological disorders.

References

- 1. transpharmation.com [transpharmation.com]

- 2. Clinical studies with this compound, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Adjunctive this compound therapy in patients with sepsis or septic shock (GRANTISS): Study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on Granisetron's Effect on Gastrointestinal Serotonin Release

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the pharmacological effects of granisetron, a potent 5-HT₃ receptor antagonist, with a specific focus on its interaction with the gastrointestinal serotonin system. It synthesizes quantitative data, details relevant experimental methodologies, and illustrates key pathways and processes.

Introduction: The Gastrointestinal Serotonin System

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical signaling molecule in the gut.[1] Approximately 90-95% of the body's total serotonin is synthesized and stored within the enterochromaffin (EC) cells of the gastrointestinal (GI) tract's epithelium.[2][3][4] In the gut, 5-HT is a key regulator of intestinal motility, secretion, and sensation.[2] Under pathological conditions, such as exposure to cytotoxic chemotherapy agents, a massive release of 5-HT from EC cells occurs. This surge in peripheral serotonin is a primary trigger for chemotherapy-induced nausea and vomiting (CINV), a significant and debilitating side effect of cancer treatment.

Mechanism of Action: Serotonin Release and this compound's Interceptive Role

Chemotherapeutic agents like cisplatin cause damage to the cells lining the GI tract, leading to the release of large quantities of serotonin from EC cells. This released serotonin activates 5-HT₃ receptors, which are ligand-gated ion channels located on the terminals of peripheral visceral afferent nerves (primarily the vagus nerve) and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem. Activation of these receptors initiates a signal cascade that projects to the medullary vomiting center, ultimately triggering the emetic reflex.

This compound is a highly selective and potent competitive antagonist of the 5-HT₃ receptor. Its primary antiemetic mechanism is not to prevent the release of serotonin but to block its ability to bind to and activate 5-HT₃ receptors. By occupying these receptors both peripherally on vagal afferents and centrally in the CTZ, this compound effectively interrupts the transmission of the emetic signal to the vomiting center.

Interestingly, some evidence suggests that 5-HT₃ receptor activation on EC cells may create a positive feedback loop, potentiating further 5-HT release. By blocking these receptors, this compound may not only prevent the stimulation of vagal nerves but also indirectly attenuate this accentuated serotonin release. Furthermore, studies in animal models have shown that pretreatment with this compound can significantly inhibit the total amount of 5-HT released from the ileum following cisplatin administration.

References

Methodological & Application

Application Note: Quantification of Granisetron in Human Plasma using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of granisetron, a selective 5-HT3 receptor antagonist used as an antiemetic, in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection. The described protocol is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note includes a comprehensive experimental protocol, method validation parameters, and a summary of various chromatographic conditions reported in the literature.

Introduction

This compound is a potent antiemetic agent used to prevent nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1][2] Accurate and precise quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its sensitivity, specificity, and reproducibility.[5] This note details a validated HPLC method for the determination of this compound in human plasma.

Experimental Protocols

This section outlines a representative HPLC method with fluorometric detection, which offers high sensitivity.

1. Materials and Reagents

-

This compound Hydrochloride (Reference Standard)

-

N-(1-Naphthyl) ethylenediamine dihydrochloride (Internal Standard, IS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Toluene (Analytical Grade)

-

Dipotassium hydrogen phosphate or Potassium dihydrogen phosphate (Analytical Grade)

-

Orthophosphoric acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

Human Plasma (Drug-free, with anticoagulant like heparin or EDTA)

2. Instrumentation

-

HPLC system with a pump, autosampler, column oven, and fluorescence or UV detector.

-

Chromatographic data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Sample evaporation system (e.g., nitrogen evaporator)

3. Chromatographic Conditions

| Parameter | Condition |

| Column | Spherisorb CN (5 µm, 250 x 4.6 mm) or equivalent C18 column |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) (15:85, v/v) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 30°C |

| Detection | Fluorescence: Excitation: 305 nm, Emission: 365 nm |

| UV: 300 nm, 301 nm, or 305 nm |

4. Preparation of Solutions

-

Phosphate Buffer (pH 4.5): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 4.5 using orthophosphoric acid.

-

Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 100 mL of methanol or mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 ng/mL.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of N-(1-Naphthyl) ethylenediamine dihydrochloride in 100 mL of methanol.

-

Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with the mobile phase.

5. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 0.5 mL of human plasma into a clean centrifuge tube.

-

Add a specific amount of the internal standard working solution.

-

Add 0.5 mL of phosphate buffer and 5 mL of toluene.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer (toluene) to a clean tube.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Alternative Sample Preparation: Protein Precipitation

-

To 200 µL of plasma, add a specific amount of the internal standard.

-

Add 600 µL of acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness if necessary, or inject directly if the response is adequate.

-

If evaporated, reconstitute the residue in the mobile phase.

6. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the IS.

-

Linearity: Determined by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear range of 0.50 to 100 ng/mL is typically achieved.

-

Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be within ±15%.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of extracted samples with those of un-extracted standards. Recoveries of over 90% have been reported.

-

Stability: The stability of this compound in plasma should be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -80°C.

Data Presentation

The following table summarizes various reported HPLC methods for this compound quantification.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Spherisorb CN | Luna C18 | Kromasil C18 | Xbridge phenyl |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (15:85) | Orthophosphoric acid buffer (pH 7.5):Acetonitrile (70:30) | Phosphate Buffer (pH 3.0):Acetonitrile (70:30) | Mobile Phase A: 10mM Ammonium acetate (pH 8.5); Mobile Phase B: Acetonitrile:Methanol (50:50) (Gradient) |

| Flow Rate | Not Specified | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | Fluorescence (Ex: 305 nm, Em: 365 nm) | UV (305 nm) | UV (301 nm) | UV (305 nm) |

| Sample Preparation | Liquid-Liquid Extraction | Not specified for plasma | Not specified for plasma | Not specified for plasma |

| Linearity Range | 0.50 - 100 ng/mL | 40 - 60 µg/mL (for tablets) | Not specified | Not specified |

| Recovery | > 90% | Not specified | Not specified | Not specified |

| Precision (%CV) | 2 - 8% | < 1% (for tablets) | Not specified | Not specified |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Key parameters for HPLC method validation.

References

- 1. jocpr.com [jocpr.com]

- 2. Development and Validation of RP-HPLC Method for Simultaneous Determination of this compound and Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]